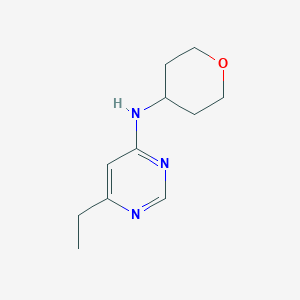

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine

Beschreibung

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Eigenschaften

IUPAC Name |

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-9-7-11(13-8-12-9)14-10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRYJHDMXNGERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine typically involves the reaction of ethylamine with oxan-4-ylpyrimidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrimidifen: A commercial acaricide with similar structural features.

Flupentiofenox: A trifluoroethyl thioether acaricide with excellent bioactivity.

Uniqueness

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biologische Aktivität

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine is a synthetic compound that belongs to the pyrimidine family, characterized by its unique structural configuration. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features an ethyl group and an oxan ring, which contribute to its distinctive chemical behavior. The compound is primarily investigated for its interactions with biological targets, particularly mitochondrial complex I, leading to disruptions in cellular energy production and subsequent cell death.

The primary mechanism of action for this compound involves:

- Inhibition of Mitochondrial Complex I : This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation.

- Cellular Effects : The resultant energy crisis within cells can trigger apoptosis or necrosis, depending on the cellular context and exposure duration.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. In vitro studies suggest that it exhibits significant activity against Gram-negative bacteria, including Escherichia coli, with IC50 values comparable to established antibiotics .

Anti-inflammatory Properties

Preliminary investigations indicate that this compound may possess anti-inflammatory effects. This activity is hypothesized to be mediated through the modulation of inflammatory pathways and cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Modulation of cytokine release | |

| Cytotoxicity | Induction of apoptosis |

Case Study: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 5 µM, indicating potential as a lead compound for antibiotic development .

Case Study: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer cell lines, this compound was shown to induce significant cytotoxic effects. The study reported an IC50 value of approximately 10 µM in human cancer cell lines, suggesting its potential as an anticancer agent.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine, and how can purity be maximized?

The synthesis typically involves multi-step nucleophilic substitution reactions. A common approach includes reacting a halogenated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) with oxan-4-amine under basic conditions (e.g., K₂CO₃ in DMF). Intermediate purification via column chromatography and recrystallization is critical to remove unreacted starting materials and byproducts. Yield optimization often requires adjusting reaction time, temperature, and solvent polarity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns.

- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for biological studies).

- X-ray crystallography (using SHELX programs) for unambiguous structural determination, particularly to resolve stereochemistry or hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological activity (e.g., variable IC₅₀ values across assays) may arise from differences in assay conditions (pH, solvent systems) or cellular models. To address this:

- Conduct systematic structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., ethyl vs. methyl groups).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities directly.

- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .

Q. How can the crystal structure of this compound be determined using SHELX?

Structural refinement via SHELXL involves:

- Data collection : High-resolution X-ray diffraction data (≤1.0 Å) from single crystals.

- Phasing : Initial phases obtained using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

- Refinement : Iterative cycles adjusting atomic positions, thermal parameters, and hydrogen-bonding constraints.

- Validation : R-factor convergence (<0.05) and analysis of residual electron density maps to confirm accuracy .

Q. What challenges arise in optimizing reaction yields, and how are they mitigated?

Common challenges include low regioselectivity during substitution and side reactions (e.g., over-alkylation). Solutions include:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve selectivity.

- In-situ monitoring : TLC or GC-MS to track reaction progress and halt at the optimal time .

Q. How can the compound’s potential as a kinase inhibitor be systematically assessed?

- Enzymatic assays : Measure inhibition against recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ or radiometric assays.

- Cellular validation : Test in cancer cell lines (e.g., HCT-116, MCF-7) with Western blotting to confirm target modulation (e.g., reduced phosphorylation).

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.